4-(2,5-二氟苯基)-4-氧代丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

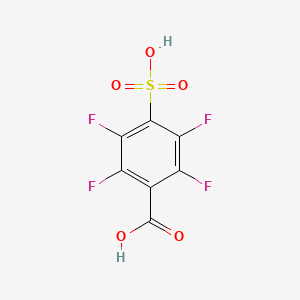

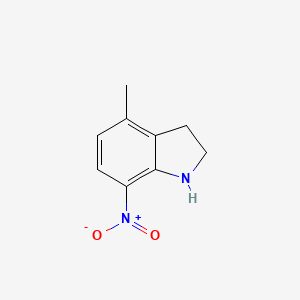

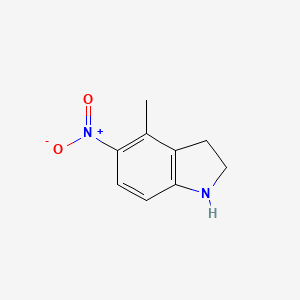

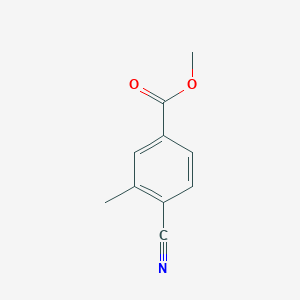

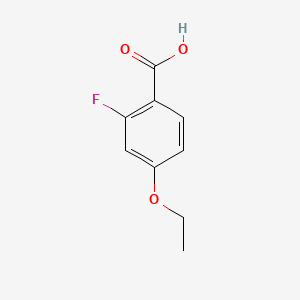

4-(2,5-Difluorophenyl)-4-oxobutyric acid is a fluorinated organic compound that is part of a broader class of substances known for their potential in synthesizing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The presence of the difluorophenyl group suggests that this compound could exhibit unique electronic and structural properties that may be leveraged in various chemical transformations .

Synthesis Analysis

The synthesis of fluorine-containing 2,4-dioxo acids, such as 4-(2,5-Difluorophenyl)-4-oxobutyric acid, often involves the use of polyfluoroalkyl- or pentafluorophenyl-precursors. These compounds are known for their reactivity and the ability to form fluorinated heterocyclic compounds through various chemical reactions . Although the exact synthesis route for 4-(2,5-Difluorophenyl)-4-oxobutyric acid is not detailed in the provided papers, similar compounds have been synthesized and characterized using techniques like FT-IR, NMR, and single crystal X-ray structural analysis .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using spectroscopic methods and single crystal X-ray diffraction. These studies reveal details such as intramolecular hydrogen bonding and the spatial arrangement of functional groups, which are crucial for understanding the reactivity and interaction of the molecule with other chemical entities . The difluorophenyl group in 4-(2,5-Difluorophenyl)-4-oxobutyric acid would likely influence the molecule's electronic structure and could stabilize certain conformations due to the electronegativity of fluorine atoms.

Chemical Reactions Analysis

Fluorinated 2,4-dioxo acids are versatile intermediates in the synthesis of heterocyclic compounds. They can undergo various chemical transformations, including tautomerism and reactions with diazo compounds, leading to a diverse array of products with potential biological activity . The specific reactivity patterns of 4-(2,5-Difluorophenyl)-4-oxobutyric acid would depend on the electronic effects of the difluorophenyl group and the acidity of the oxo and carboxylic acid functionalities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(2,5-Difluorophenyl)-4-oxobutyric acid can be inferred from related compounds. These properties include thermal stability, as determined by techniques like TGA and DTA, and the electronic properties, such as HOMO and LUMO energies, which can be studied through computational methods and spectroscopic techniques like UV-Vis . The presence of fluorine atoms is likely to affect the compound's polarity, boiling and melting points, and solubility in various solvents.

科学研究应用

生物合成研究

4-(2'-羧基苯基)-4-氧代丁酸,一种密切相关的化合物,已在凤仙花中鉴定出来,并且参与了洛索芬的生物合成。这一发现提供了对植物中代谢途径的见解,并可能对农业和植物学研究产生影响 (Grotzinger & Campbell, 1974)。

化学合成和性质

已经合成了多种与 4-(2,5-二氟苯基)-4-氧代丁酸在结构上相似的 4-(3-卤代苯基)- 和 4-(3,5-二卤代苯基)-4-氧代丁酸。这些化合物对于研究核卤代过程很有价值,并且在有机化学领域具有潜在的应用 (Jojima, Takeshiba, & Kinoto, 1979)。

药物和生物应用

有证据表明,结构相似的化合物被用于药物研究。例如,4-(杂)芳基-4-氧代丁-2-烯酸的衍生物,与 4-(2,5-二氟苯基)-4-氧代丁酸具有共同的功能基团,已被确定为生物活性化合物合成中的有用构建模块 (Tolstoluzhsky 等,2008)。

材料科学与工程

在材料科学领域,已经探索了另一种相关化合物 4-(3-吡咯基)-4-氧代丁酸的电聚合。该过程产生电活性聚合物,并对具有特定电子特性的新材料的开发具有影响 (Too 等,1993)。

酶促反应和维生素生物合成

与 4-(2,5-二氟苯基)-4-氧代丁酸密切相关的化合物的酶介导转化在甲萘醌(维生素 K2)的生物合成中起着至关重要的作用。这突出了其在酶促反应中的重要性以及在研究维生素生物合成中的潜在应用 (Igbavboa & Leistner, 1990)。

安全和危害

The safety and hazards of “4-(2,5-Difluorophenyl)-4-oxobutyric acid” are not directly available. However, 2,5-Difluorophenylboronic acid, a related compound, is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation6.

未来方向

The future directions for “4-(2,5-Difluorophenyl)-4-oxobutyric acid” are not directly available. However, oxazole derivatives, which could potentially include this compound, have been highlighted for their diverse biological potential in a comprehensive review7.

Please note that the information provided is based on related compounds due to the lack of specific information on “4-(2,5-Difluorophenyl)-4-oxobutyric acid”. For more accurate information, further research and experimental data would be required.

属性

IUPAC Name |

4-(2,5-difluorophenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O3/c11-6-1-2-8(12)7(5-6)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFMCIZLSODNLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)CCC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602666 |

Source

|

| Record name | 4-(2,5-Difluorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-Difluorophenyl)-4-oxobutyric acid | |

CAS RN |

871127-78-5 |

Source

|

| Record name | 4-(2,5-Difluorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。